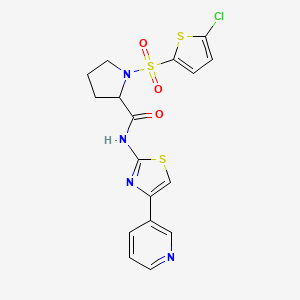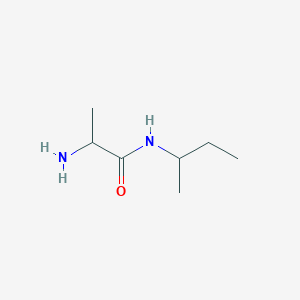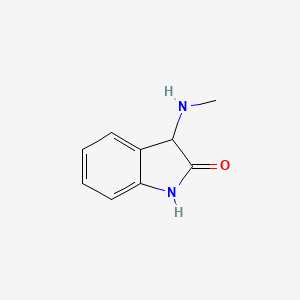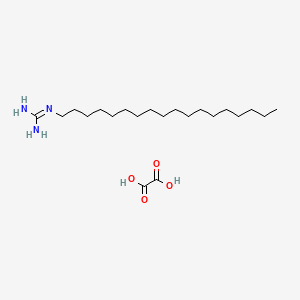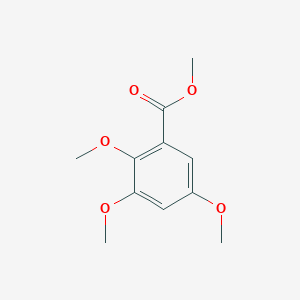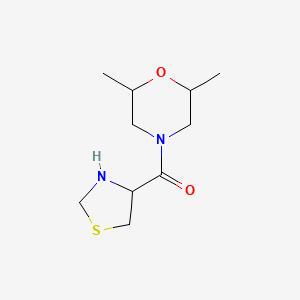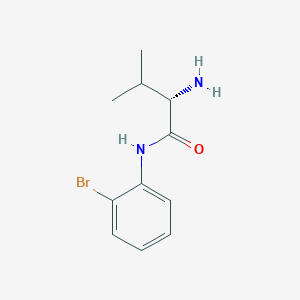
(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide
Overview
Description
(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, also known as Br-AIBA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of the amino acid isoleucine and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide involves the activation of the AMPK pathway, which leads to increased glucose uptake and energy metabolism in cells. This activation occurs through the binding of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide to the γ-subunit of AMPK, which leads to a conformational change and subsequent activation of the kinase.
Biochemical and physiological effects:
(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and energy metabolism in cells, as well as improved insulin sensitivity and glucose tolerance in animal models. These effects make (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide a valuable tool for studying the regulation of glucose homeostasis and energy metabolism in cells and organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide in lab experiments is its specificity for the AMPK pathway, which allows for targeted activation of this pathway without affecting other signaling pathways. However, one limitation of using (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, including the development of more potent analogs of the compound for use in lab experiments and the investigation of its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide and its effects on various biological processes.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide has been used extensively in scientific research as a tool for studying various biological processes. One of the main applications of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide is in the study of energy metabolism and the regulation of glucose homeostasis. (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose uptake in cells.
properties
IUPAC Name |
(2S)-2-amino-N-(2-bromophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)10(13)11(15)14-9-6-4-3-5-8(9)12/h3-7,10H,13H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWRMXITAQRMW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)
